"Methyl 4-(1-aminocyclopentyl)benzoate" chemical properties
"Methyl 4-(1-aminocyclopentyl)benzoate" chemical properties
An In-Depth Technical Guide to the Predicted Properties and Synthesis of Methyl 4-(1-aminocyclopentyl)benzoate
Authored by a Senior Application Scientist
Disclaimer: Direct experimental data for Methyl 4-(1-aminocyclopentyl)benzoate is not widely available in published literature. This guide synthesizes information from structurally analogous compounds to predict its chemical properties, synthesis, and spectral characteristics. All predicted data should be verified through experimentation.
Introduction
Methyl 4-(1-aminocyclopentyl)benzoate is a unique organic compound characterized by a quaternary α-amino acid ester moiety. Its structure, featuring a cyclopentyl ring attached to the α-carbon of a methyl aminobenzoate, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. As an α,α-disubstituted amino acid derivative, it can be a valuable building block in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures. The rigidity imparted by the cyclopentyl group can influence the conformational properties of peptides, potentially leading to enhanced biological activity or stability. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, and expected analytical data for this novel compound.
Predicted Physicochemical Properties
The physicochemical properties of Methyl 4-(1-aminocyclopentyl)benzoate have been estimated based on the known properties of structurally related compounds such as Methyl 4-(1-aminocyclopropyl)benzoate and other aminocyclopentane derivatives.[1] These predictions offer a valuable starting point for experimental design and characterization.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₇NO₂ | |
| Molecular Weight | 219.28 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar amino acid esters. |
| Melting Point | 70-85 °C | Estimated based on related compounds. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to the amino acid-like structure. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | Typical solubility for a small molecule with both polar and non-polar groups. |
| pKa (of amine) | ~9-10 | Similar to other primary amines. |
Chemical Structure:
Caption: Proposed synthetic workflow for Methyl 4-(1-aminocyclopentyl)benzoate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Amino-1-(4-methoxycarbonylphenyl)cyclopentane-1-carbonitrile (α-aminonitrile intermediate)
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To a solution of methyl 4-(cyclopentanoyl)benzoate (1.0 eq) in ethanol (5 mL/mmol) is added ammonium chloride (1.2 eq) and a 30% aqueous solution of ammonia (3.0 eq).
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A solution of potassium cyanide (1.2 eq) in water (2 mL/mmol) is added dropwise to the reaction mixture at 0 °C.
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The reaction is stirred at room temperature for 24 hours.
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The reaction mixture is then diluted with water and extracted with ethyl acetate.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile intermediate.
Causality: The Strecker synthesis is a classic and reliable method for the formation of α-amino nitriles from ketones. The use of ammonium chloride and ammonia provides the amine source, while potassium cyanide serves as the nucleophilic cyanide source.
Step 2: Hydrolysis to 4-(1-Aminocyclopentyl)benzoic acid
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The crude α-aminonitrile is dissolved in concentrated hydrochloric acid (10 mL/mmol).
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The mixture is refluxed for 12 hours.
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After cooling to room temperature, the solution is neutralized with a saturated solution of sodium bicarbonate until a pH of ~7 is reached.
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 4-(1-aminocyclopentyl)benzoic acid.
Causality: Acid hydrolysis is a standard procedure for converting nitriles to carboxylic acids. The harsh acidic conditions also hydrolyze the ester to the carboxylic acid and the imine to the amine. Neutralization precipitates the zwitterionic amino acid.
Step 3: Fischer Esterification to Methyl 4-(1-aminocyclopentyl)benzoate
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4-(1-Aminocyclopentyl)benzoic acid (1.0 eq) is suspended in methanol (20 mL/mmol).
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Concentrated sulfuric acid (0.2 eq) is added dropwise at 0 °C.
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The reaction mixture is refluxed for 8 hours.
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The methanol is removed under reduced pressure, and the residue is dissolved in water.
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The aqueous solution is basified with a saturated solution of sodium bicarbonate to a pH of ~8-9.
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The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
Causality: Fischer esterification is an acid-catalyzed reaction that efficiently converts carboxylic acids to esters in the presence of an excess of the corresponding alcohol. Sulfuric acid acts as the catalyst.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure Methyl 4-(1-aminocyclopentyl)benzoate.
Predicted Spectroscopic Analysis
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
| Technique | Predicted Data |
| ¹H NMR | δ 7.9-8.1 (d, 2H, Ar-H), 7.4-7.6 (d, 2H, Ar-H), 3.8-3.9 (s, 3H, OCH₃), 2.0-2.2 (br s, 2H, NH₂), 1.6-2.0 (m, 8H, cyclopentyl-H). |
| ¹³C NMR | δ 167 (C=O, ester), 145 (Ar-C), 130 (Ar-CH), 128 (Ar-CH), 125 (Ar-C), 65 (quaternary C), 52 (OCH₃), 38 (CH₂), 24 (CH₂). |
| IR (cm⁻¹) | 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1720 (C=O stretch, ester), 1610 (C=C stretch, aromatic), 1280 (C-O stretch, ester). |
| Mass Spec (ESI+) | m/z 220.13 [M+H]⁺, 242.11 [M+Na]⁺ |
Safety and Handling
As Methyl 4-(1-aminocyclopentyl)benzoate is a novel research chemical, it should be handled with care. The following safety precautions are recommended based on the safety data for related compounds like Methyl 4-aminobenzoate. [2][3][4][5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. [3]In case of skin contact, wash off with soap and plenty of water. [3]If inhaled, move to fresh air. [3]If swallowed, seek medical attention. [5]
Potential Applications in Research and Drug Discovery
The unique structural features of Methyl 4-(1-aminocyclopentyl)benzoate suggest several potential applications in scientific research:
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Peptidomimetics: The rigid cyclopentyl group can be used to introduce conformational constraints into peptides, which can lead to increased receptor selectivity and metabolic stability.
-
Asymmetric Synthesis: The chiral center at the α-carbon makes it a potential building block for the enantioselective synthesis of more complex molecules. [6][7]* Materials Science: The aromatic ring and the amino group provide sites for polymerization, suggesting its potential use in the development of novel polymers with unique properties. [8]* Drug Discovery: The aminobenzoate scaffold is present in many biologically active compounds. This novel derivative could serve as a starting point for the discovery of new therapeutic agents.
References
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- The Journal of Organic Chemistry - ACS Figshare. (2002, October 5). Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid.
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- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
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